molecular formula C27H43NO8 B1200084 Tricornine CAS No. 26871-60-3

Tricornine

Cat. No. B1200084
CAS RN: 26871-60-3
M. Wt: 509.6 g/mol
InChI Key: STJQAAPRZLERIZ-VEUWJJFUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricornine is a diterpenoid.

Scientific Research Applications

  • Transportable Research Instrument (TRIcorder) System : This system, mentioned in a study by Skalsky and Pastel (2004), is a PDA-based laboratory designed for high school science experiments. It utilizes PDAs and wireless sensors to conduct and collect data, emphasizing portability, context sensitivity, and individuality (Skalsky & Pastel, 2004).

  • Triboelectrochemical Techniques in Tribocorrosion : Mischler (2008) discussed tribocorrosion, a material deterioration due to wear and corrosion, found in many engineering applications. The study focused on electrochemical techniques used in tribocorrosion research, especially in situations involving passive metals (Mischler, 2008).

  • Microalga Phaeodactylum tricornutum in Feed for Atlantic Salmon : A research by Sørensen et al. (2016) investigated the use of Phaeodactylum tricornutum as a fish meal replacement in diets for Atlantic salmon. They concluded that P. tricornutum could replace up to 6% of fish meal without adverse effects on nutrient digestibility, feed utilization, and growth performance (Sørensen et al., 2016).

  • Interaction of Triacontanol and Arsenic on the Ascorbate-Glutathione Cycle : Karam et al. (2017) explored how triacontanol mitigates the effects of sodium arsenate toxicity in coriander. They found that triacontanol enhances the activity of enzymes in the ascorbate-glutathione cycle and improves nutrient uptake in plants under arsenic stress (Karam et al., 2017).

properties

CAS RN

26871-60-3

Product Name

Tricornine

Molecular Formula

C27H43NO8

Molecular Weight

509.6 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl acetate

InChI

InChI=1S/C27H43NO8/c1-7-28-12-24(13-36-14(2)29)9-8-18(33-4)26-16-10-15-17(32-3)11-25(30,19(16)20(15)34-5)27(31,23(26)28)22(35-6)21(24)26/h15-23,30-31H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20+,21-,22+,23?,24+,25-,26+,27-/m1/s1

InChI Key

STJQAAPRZLERIZ-VEUWJJFUSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricornine
Reactant of Route 2
Tricornine
Reactant of Route 3
Tricornine
Reactant of Route 4
Tricornine
Reactant of Route 5
Reactant of Route 5
Tricornine
Reactant of Route 6
Tricornine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.